molecular formula C9H13IN2O2 B3232347 Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate CAS No. 1339189-40-0

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate

Cat. No. B3232347
CAS RN: 1339189-40-0
M. Wt: 308.12
InChI Key: ZLDCHGTWWZSBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS Number: 82231-59-2 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl (4-iodo-1H-pyrazol-1-yl)acetate .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate, often involves the use of silver-mediated [3 + 2] cycloaddition . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More specific synthesis methods for this compound could not be found in the available literature.


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is 1S/C7H9IN2O2/c1-2-12-7 (11)5-10-4-6 (8)3-9-10/h3-4H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a solid or semi-solid or liquid or lump . It should be stored in a dark place, sealed in dry, at 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

ethyl 2-(4-iodopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCHGTWWZSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.